2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 342590-84-5
VCID: VC6284621
InChI: InChI=1S/C15H10IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20)
SMILES: C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I
Molecular Formula: C15H10IN3OS
Molecular Weight: 407.23

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 342590-84-5

VCID: VC6284621

Molecular Formula: C15H10IN3OS

Molecular Weight: 407.23

* For research use only. Not for human or veterinary use.

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide - 342590-84-5

Description

2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This specific compound combines a thiadiazole ring with a benzamide moiety, which is iodinated at the 2-position. Despite the lack of direct references to this compound in the provided search results, understanding its components and similar compounds can offer insights into its potential properties and applications.

Potential Biological Activities

While specific data on 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is not available, similar thiadiazole derivatives have shown promising anticancer and anti-inflammatory properties. For instance, compounds like N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide exhibit complex biological activities due to their structural diversity .

Compound TypePotential Activity
ThiadiazolesAnticancer, Anti-inflammatory
BenzamidesAntimicrobial, Antiviral

Research Findings and Future Directions

Research on thiadiazole derivatives often focuses on their anticancer properties. For example, studies on 1,3,4-thiadiazole-based compounds have demonstrated significant antiproliferative effects against various human cancer cell lines . The incorporation of iodine into these structures could potentially enhance their biological activity or serve as a site for further chemical modification.

Study FocusKey Findings
Anticancer ActivityThiadiazoles show promise in inhibiting cancer cell growth.
Structural ModificationsIodination can be used to introduce reactive sites for further derivatization.
CAS No. 342590-84-5
Product Name 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Molecular Formula C15H10IN3OS
Molecular Weight 407.23
IUPAC Name 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C15H10IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20)
Standard InChIKey BXXJYPYRHRKHRW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I
Solubility not available
PubChem Compound 1087661
Last Modified Aug 18 2023

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